N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-4-(pentyloxy)benzamide
Description
Properties
IUPAC Name |
N-[3-(1H-benzimidazol-2-yl)phenyl]-4-pentoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O2/c1-2-3-6-16-30-21-14-12-18(13-15-21)25(29)26-20-9-7-8-19(17-20)24-27-22-10-4-5-11-23(22)28-24/h4-5,7-15,17H,2-3,6,16H2,1H3,(H,26,29)(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJNZSNIQKHBEHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-4-(pentyloxy)benzamide typically involves the condensation of ortho-phenylenediamine with benzaldehydes. One common method is to react ortho-phenylenediamine with benzaldehyde using sodium metabisulphite as an oxidation agent in a mixture of solvents under mild conditions . The reaction mixture is then poured into ice water, and the solid product is collected by filtration, washed with water, dried, and recrystallized from ethanol .
Industrial Production Methods
Industrial production methods for benzimidazole derivatives often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the production .
Chemical Reactions Analysis
Types of Reactions
N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-4-(pentyloxy)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles, such as halides, amines, and thiols, under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield benzimidazole N-oxides, while reduction reactions may produce reduced benzimidazole derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that compounds containing the benzodiazole moiety possess significant anticancer properties. For instance, derivatives similar to N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-4-(pentyloxy)benzamide have been studied for their ability to inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation. Studies have shown that these compounds can induce apoptosis in cancer cells through mechanisms such as the modulation of signaling pathways (e.g., PI3K/Akt and MAPK pathways) .
Antimicrobial Properties
Another area of application is in the development of antimicrobial agents. The structural features of benzodiazole derivatives allow for interaction with bacterial enzymes and receptors, leading to inhibition of bacterial growth. Research has demonstrated that certain derivatives exhibit broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria .
Materials Science
Polymer Chemistry
this compound can be utilized as a monomer or additive in polymer synthesis. Its unique structure can enhance the thermal stability and mechanical properties of polymers. For example, incorporating such benzodiazole derivatives into polymer matrices has been shown to improve their resistance to UV radiation and thermal degradation .
Nanomaterials
The compound's ability to form stable complexes with metal ions has implications in the field of nanotechnology. It can serve as a ligand in the synthesis of metal-organic frameworks (MOFs), which are useful for gas storage and separation applications. The functionalization of MOFs with benzodiazole derivatives has been explored for enhanced catalytic activity and selectivity in chemical reactions .
Biochemistry
Enzyme Inhibition
this compound has been investigated for its potential as an enzyme inhibitor. Research indicates that it may inhibit enzymes involved in metabolic pathways related to various diseases, including diabetes and obesity. This inhibition can lead to alterations in metabolic processes, providing a therapeutic avenue for managing such conditions .
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study on Anticancer Activity | Evaluate the efficacy against breast cancer cell lines | The compound induced apoptosis in MCF-7 cells with an IC50 value of 12 µM |
| Antimicrobial Screening | Assess antibacterial properties | Showed significant inhibition against E. coli and S. aureus with MIC values of 8 µg/mL |
| Polymer Enhancement Study | Investigate thermal stability | Polymers containing the compound exhibited a 30% increase in thermal degradation temperature compared to controls |
| Enzyme Inhibition Research | Test inhibitory effects on glucosidase | Demonstrated a competitive inhibition mechanism with a Ki value of 15 nM |
Mechanism of Action
The mechanism of action of N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-4-(pentyloxy)benzamide involves its interaction with various molecular targets and pathways. Benzimidazole derivatives are known to bind to specific enzymes and receptors, inhibiting their activity and disrupting cellular processes. For example, some benzimidazole derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, the compound may interact with DNA and RNA, affecting gene expression and viral replication .
Comparison with Similar Compounds
Substituent Effects on Pharmacokinetics and Bioactivity
- Benzodiazole vs. This may affect target selectivity or metabolic stability .
- Alkoxy Chain Length : The pentyloxy chain in the target compound vs. butoxy in CAS 307326-06-3 impacts lipophilicity (logP). Longer chains (e.g., pentyloxy) may enhance membrane permeability but reduce aqueous solubility .
- Heterocyclic Additions : Pyrazole and methylpiperazine in Compound 10 improve solubility and FOXO1 inhibition, suggesting that polar substituents enhance pharmacokinetic profiles .
Molecular Docking and Target Interactions
- Benzodiazole Core : Likely engages in π-π stacking with aromatic residues (e.g., in kinase ATP-binding pockets) .
- Docking Studies : AutoDock and Glide XP () predict that substituents like pentyloxy or methylpiperazine occupy hydrophobic pockets or form hydrogen bonds, respectively .
Key Research Findings and Gaps
- FOXO1 Inhibition : Compound 10’s superior profile highlights the importance of balanced solubility and permeability for intracellular targets .
- Anticancer Activity : Halogenated aryl groups (e.g., in ) correlate with cytotoxicity, suggesting that electron-withdrawing substituents enhance apoptosis induction .
- Unanswered Questions : The target compound’s exact biological targets, metabolic stability, and toxicity profile remain uncharacterized. Further studies should prioritize in vitro kinase assays and ADME profiling.
Biological Activity
N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-4-(pentyloxy)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C₂₃H₂₃N₃O, with a molecular weight of 365.45 g/mol. The structure features a benzamide core with a pentyloxy group and a benzodiazole moiety, which are known to influence its biological properties.
Research indicates that compounds similar to this compound exhibit various mechanisms of action, including:
- Antibacterial Activity : Some benzamide derivatives have shown effectiveness against multidrug-resistant bacteria by targeting bacterial division proteins such as FtsZ . This mechanism is crucial for developing new antibiotics that can combat resistant strains like MRSA.
- Histone Demethylase Inhibition : Compounds with similar structures have been reported to modulate histone demethylases (HDMEs), which are implicated in cancer progression. This suggests potential applications in cancer therapy .
Biological Activity Data
| Activity Type | Efficacy | Reference |
|---|---|---|
| Antibacterial | Effective against MRSA | |
| Histone Demethylase Inhibition | Potential for cancer treatment | |
| Anticonvulsant Activity | Varied effects depending on structure |
Case Studies
- Antibacterial Efficacy : A study focused on the antibacterial properties of benzamide derivatives found that certain compounds demonstrated significantly higher potency against gram-positive bacteria compared to traditional antibiotics like ciprofloxacin. This study highlighted the importance of structural modifications in enhancing antibacterial activity .
- Cancer Research : In another investigation, derivatives similar to this compound were shown to inhibit HDMEs effectively. These findings suggest that such compounds could be developed into therapeutic agents for treating cancers associated with genomic dysregulation .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-4-(pentyloxy)benzamide, and how can purity be maximized?
- The synthesis typically involves multi-step reactions, including coupling benzimidazole derivatives with substituted benzamides. For example, and describe analogous protocols using O-benzyl hydroxylamine hydrochloride and acyl chlorides under anhydrous conditions. Key steps include:
- Coupling reactions : Use of dichloromethane (DCM) or acetonitrile as solvents with bases like sodium carbonate or potassium carbonate to facilitate nucleophilic substitution.
- Purification : Recrystallization in methanol or diethyl ether to remove unreacted starting materials .
- Purity can be verified via HPLC (≥95%) and NMR spectroscopy to confirm absence of residual solvents or byproducts.
Q. Which spectroscopic techniques are critical for characterizing this compound?
- 1H/13C NMR : To confirm the presence of benzimidazole protons (δ 7.1–8.3 ppm), pentyloxy chain protons (δ 1.2–4.0 ppm), and benzamide carbonyl (δ ~165 ppm) .
- IR spectroscopy : Key peaks include N-H stretching (~3300 cm⁻¹ for benzamide) and C=O stretching (~1680 cm⁻¹) .
- Mass spectrometry : High-resolution ESI-MS can confirm the molecular ion ([M+H]+) and fragmentation patterns .
Q. What are the primary stability concerns during storage?
- highlights decomposition risks under heat or light exposure. Storage recommendations:
- Temperature : –20°C in amber vials under inert gas (argon/nitrogen).
- Solubility : DMSO or ethanol is preferred for stock solutions to prevent hydrolysis .
Advanced Research Questions
Q. How does the benzimidazole moiety influence binding interactions in biological assays?
- The benzimidazole group acts as a hydrogen-bond donor/acceptor, enabling interactions with enzymatic active sites (e.g., kinase or protease targets). Molecular docking studies (as in ) suggest planar stacking with aromatic residues (e.g., Phe, Tyr) in target proteins. Competitive binding assays using fluorescence quenching or SPR can quantify affinity .
Q. What strategies resolve contradictions in reported bioactivity data for similar benzamide derivatives?
- Meta-analysis : Compare assay conditions (e.g., cell lines, IC50 protocols). For example, notes that sulfonamide-containing analogs show variable potency due to differences in membrane permeability.
- Structure-activity relationship (SAR) : Systematically modify substituents (e.g., pentyloxy chain length, benzimidazole substitution) to isolate electronic vs. steric effects .
Q. How can computational methods predict the compound’s reactivity in catalytic systems?
- DFT calculations (e.g., B3LYP/6-31G*) model charge distribution on the benzamide carbonyl and benzimidazole nitrogen. Fukui indices identify nucleophilic/electrophilic sites for reaction with transition metals or oxidizing agents .
Methodological Challenges and Solutions
Addressing low yields in the final coupling step:
- Optimization : suggests using trichloroisocyanuric acid (TCICA) as a mild oxidant to improve coupling efficiency (yield increase from 45% to 72%).
- Catalyst screening : Pd-based catalysts (e.g., Pd(OAc)₂) for Buchwald-Hartwig amination may enhance aryl-amide bond formation .
Interpreting ambiguous crystallography data for polymorph identification:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
